2-amino-N-[(oxolan-2-yl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-amino-N-[(oxolan-2-yl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a fused heterocyclic core. The compound features two key substituents:
- Oxolan-2-ylmethyl group: A tetrahydrofuran-derived substituent attached via a methylene bridge to the carboxamide nitrogen. This group likely enhances solubility due to the oxygen atom in the tetrahydrofuran ring, which can participate in hydrogen bonding.
- (E)-Thiophen-2-ylmethylideneamino group: A Schiff base moiety formed by the condensation of a thiophene-2-carbaldehyde with the amino group at position 1 of the pyrroloquinoxaline core.
The pyrroloquinoxaline scaffold is known for its pharmacological relevance, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c22-19-17(21(28)23-11-13-5-3-9-29-13)18-20(26-16-8-2-1-7-15(16)25-18)27(19)24-12-14-6-4-10-30-14/h1-2,4,6-8,10,12-13H,3,5,9,11,22H2,(H,23,28)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLZIAQCNJUENB-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-[(oxolan-2-yl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Amino Group : Contributes to the compound's ability to interact with biological targets.
- Thiophene Ring : Known for its diverse biological activities, including anticancer properties.
- Pyrroloquinoxaline Framework : Associated with various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring thiophene and pyrroloquinoxaline moieties. The biological activity of this compound may be attributed to:
- Inhibition of Tumor Growth : Compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines. For instance, 1,3,4-thiadiazole derivatives demonstrated antitumor activity by targeting DNA replication processes .
- Microtubule Disruption : Some derivatives act as potent inhibitors of microtubule polymerization, which is crucial for cancer cell division .
The proposed mechanisms include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and metastasis.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells .
Study 1: Antiproliferative Activity Evaluation
A study evaluated the antiproliferative effects of related compounds on various cancer cell lines. The results indicated that compounds with thiophene rings exhibited IC50 values ranging from 2.6 to 18 nM, demonstrating significant potency against human osteosarcoma xenografts in vivo .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | MNNG/HOS |
| Compound B | 10.0 | HeLa |
| Compound C | 15.0 | A549 |
Study 2: Analgesic Activity
Another study assessed the analgesic properties of similar thiophene-containing compounds using hot plate and acetic acid-induced writhing tests. Results showed that these compounds significantly increased latency times compared to controls, indicating central analgesic effects .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate its potential as a lead compound in drug discovery. Research has focused on its activity against various biological targets:
- Anticancer Activity : Studies have indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. The incorporation of the thiophene ring may enhance the compound’s ability to interact with cancer cell receptors, promoting apoptosis in malignant cells.
- Antimicrobial Properties : The presence of the thiophene moiety is associated with antimicrobial activity. Compounds containing thiophene have been shown to inhibit bacterial growth, making this compound a candidate for developing new antibiotics.
Biochemical Applications
The compound's ability to modulate enzyme activity has been explored:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Signal Transduction Modulation : Its unique structure may allow it to interfere with signal transduction pathways, making it a candidate for research into cellular communication and cancer biology.
Material Science
The compound's properties can be leveraged in material science:
- Organic Electronics : Due to its conjugated structure, it could be used in organic semiconductors or photovoltaic devices. Research into its electronic properties may lead to applications in solar cell technology.
- Polymer Chemistry : The compound can serve as a building block for creating new polymeric materials with tailored properties for specific applications, such as drug delivery systems or biocompatible materials.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting potential as a new antibiotic agent. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of cytochrome P450 enzymes, suggesting implications for drug-drug interactions. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives
Key Observations:
Solubility Modulation :
- The target compound’s oxolan-2-ylmethyl group provides a balance between hydrophilicity (via the oxygen atom) and moderate lipophilicity, contrasting with purely aromatic (e.g., 2-chlorobenzyl in ) or aliphatic (e.g., 3-ethoxypropyl in ) substituents.
- Compounds with hydroxyl or methoxy groups (e.g., ) exhibit enhanced solubility due to hydrogen-bonding capacity.
Bulky substituents like cyclohexenyl () or phenethyl () may restrict rotational freedom, affecting binding kinetics.
Lower molecular weight compounds (e.g., , 404.43 g/mol) may exhibit better pharmacokinetic profiles compared to heavier analogs like (451.52 g/mol).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
